Product packaging for Brevinin-2-RA3 peptide precursor(Cat. No.:)

Brevinin-2-RA3 peptide precursor

Cat. No.: B1577719
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Brevinin-2-RA3 peptide precursor is a synthetic compound provided for research purposes, related to the Brevinin-2 family of antimicrobial peptides (AMPs) derived from frog skin secretions . Peptides in this family are a key focus in antimicrobial research due to their broad-spectrum activity against bacteria and unique mechanism of action, which involves disrupting microbial membranes, potentially offering an alternative to conventional antibiotics in the face of growing drug resistance . Beyond their direct antimicrobial effects, Brevinin-2 peptides are investigated for diverse therapeutic properties. Some members demonstrate promising anti-cancer activity by selectively targeting cancer cells with a favorable therapeutic window , as well as significant wound-healing-promoting activities by influencing processes like cell migration and immunomodulation . A defining feature of many Brevinin-2 peptides is the C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide . Recent studies indicate this domain may be a primary determinant of toxicity (e.g., hemolysis) rather than a strict requirement for antimicrobial activity, suggesting that engineered analogs without this structure can maintain efficacy while improving safety profiles . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antimicrobial

sequence

TMKKSLLVLFFLGTISLSLCQEERNA

Origin of Product

United States

Historical Context of Brevinin Family Discovery

The discovery of the Brevinin-2-RA3 peptide precursor is part of a larger narrative of scientific inquiry into the brevinin family of peptides. The foundational discovery of this family occurred in 1992, when researchers first isolated and characterized brevinin-1 (B586460) and brevinin-2 (B1175259) from the skin secretions of the Japanese frog, Rana brevipoda porsa. nih.gov This seminal work laid the groundwork for the subsequent identification of numerous other brevinin peptides, including Brevinin-2-RA3, from various frog species across the globe.

Molecular Biology and Biosynthesis of Brevinin 2 Ra3 Peptide Precursor

Gene Cloning and Genomic Organization: Decoding the Blueprint

The journey to understanding the Brevinin-2-RA3 peptide precursor begins at the genetic level. Scientists employ "shotgun" cloning techniques to isolate and characterize the cDNAs encoding these vital defense molecules from the skin secretions of Odorrana andersonii. This powerful method allows for the rapid identification of a multitude of antimicrobial peptide precursors, including Brevinin-2-RA3.

Identification of Precursor-Encoding cDNAs and Genes

The identification of the cDNA encoding the Brevinin-2-RA3 precursor reveals a canonical architectural pattern common to many amphibian antimicrobial peptides. These precursors are composite structures, typically comprising a signal peptide, an acidic pro-region, and the C-terminal core peptide which, after processing, becomes the mature and active antimicrobial agent. The analysis of these cDNA sequences provides the direct blueprint for the amino acid sequence of the entire precursor polypeptide.

While the specific cDNA sequence for Brevinin-2-RA3 is a crucial piece of the puzzle, the broader family of brevinins from Odorrana species showcases a high degree of diversity. For instance, studies on other Odorrana frogs have successfully identified numerous antimicrobial peptide cDNAs, revealing the genetic underpinnings of their rich chemical arsenals.

Multi-locus Systems and Gene Duplication Events

The remarkable diversity observed within the brevinin family of peptides is largely attributed to the evolutionary mechanisms of gene duplication and subsequent divergence. It is hypothesized that the genes encoding brevinin precursors exist within multi-locus systems, meaning that multiple copies of these genes are present in the frog's genome.

This genetic redundancy provides a fertile ground for evolution. While some gene copies may retain their original function, others are free to accumulate mutations. This process of gene duplication, followed by mutation and natural selection, is a significant driver of the vast array of antimicrobial peptides found in amphibians. This evolutionary strategy allows frogs to continually adapt their defenses against a constantly evolving spectrum of pathogens.

Ribosomal Synthesis Pathway: From Genetic Code to Functional Peptide

The synthesis of the this compound follows the central dogma of molecular biology, beginning with the transcription of the gene into messenger RNA (mRNA) and subsequent translation into a polypeptide chain by the ribosomes.

Structure of the Precursor Polypeptide

The resulting polypeptide is a prepropeptide, an inactive precursor that requires several post-translational modifications to yield the final, active antimicrobial peptide. The structure of this precursor is modular, with distinct domains each playing a specific role in its journey to becoming a functional molecule.

Precursor DomainGeneral Function
Signal Peptide Directs the nascent polypeptide to the endoplasmic reticulum for secretion.
Pro-region An acidic spacer that is thought to play a role in the correct folding of the precursor and may protect the host cell from the cytotoxic effects of the mature peptide.
Core Peptide The sequence that, after cleavage and modification, becomes the mature, active Brevinin-2-RA3 antimicrobial peptide.
Signal Peptide Domain Analysis

The N-terminal region of the Brevinin-2-RA3 precursor polypeptide is a signal peptide. This short, hydrophobic sequence acts as a molecular "zip code," targeting the entire prepropeptide to the endoplasmic reticulum, the entry point of the cell's secretory pathway. Once inside the endoplasmic reticulum, the signal peptide is typically cleaved off by signal peptidases. The analysis of signal peptides from other brevinin precursors, such as Brevinin-1S from Odorrana schmackeri, reveals a typical length of 22 amino acids.

Pro-region and Core Peptide Domain Analysis

Following the signal peptide is the pro-region, an acidic spacer sequence. This domain is characterized by a high content of acidic amino acid residues, such as aspartic and glutamic acid. It is believed that this acidic nature helps to neutralize the positive charge of the core peptide, potentially preventing premature and harmful interactions with cellular membranes within the host. The pro-region is excised from the precursor by specific proteases, often at a dibasic cleavage site (e.g., Lys-Arg).

The C-terminal domain of the precursor is the core peptide, which constitutes the Brevinin-2-RA3 antimicrobial peptide. This domain is what ultimately confers the antimicrobial activity. A common feature of many brevinin peptides is the "Rana box," a conserved cyclic domain formed by a disulfide bond between two cysteine residues. This structural motif is thought to be important for the peptide's biological activity and stability.

The detailed analysis of the Brevinin-2-RA3 precursor polypeptide, from its genetic origins to its intricate processing pathway, highlights the sophisticated strategies that have evolved in amphibians to defend against microbial threats.

Post-Translational Modifications (PTMs) and Maturation

Following translation on the ribosome, the nascent Brevinin-2-RA3 precursor polypeptide enters the endoplasmic reticulum (ER), where it undergoes a cascade of enzymatic modifications. These PTMs are essential for converting the inactive precursor into the potent, mature antimicrobial peptide. pnas.org This process is typical for many amphibian defense peptides and involves precise enzymatic cleavage, C-terminal modification, and the formation of stabilizing structural features. nih.govnih.gov

The liberation of the mature brevinin peptide from its precursor is a two-step proteolytic process targeting specific cleavage sites that flank the propeptide region.

The first cleavage event occurs at the N-terminus. The precursor's signal peptide, a short sequence of hydrophobic amino acids, guides the nascent polypeptide into the secretory pathway via the ER. nih.gov Within the ER lumen, a signal peptidase recognizes a specific cleavage site and removes the signal peptide. nih.govdtu.dk This cleavage is a critical, early step in the maturation process, unmasking the N-terminus of the propeptide-mature peptide intermediate. While the exact sequence for Brevinin-2-RA3 is not publicly available, analysis of related precursors from Odorrana andersonii, such as Brevinin-2-RA20, reveals a typical signal peptide structure that would be targeted by this enzyme. uniprot.org

After the signal peptide is removed, the second cleavage event liberates the mature peptide from the acidic propeptide region. This processing is carried out by prohormone convertases (PCs), a family of subtilisin-like endoproteinases. nih.gov These enzymes recognize and cleave at specific sites, which in amphibian antimicrobial peptide precursors are typically marked by a pair of basic amino acid residues, most commonly Lysine-Arginine (Lys-Arg or KR). nih.govnih.gov This "KR" motif serves as a signal for the enzyme to cut the polypeptide chain, releasing the mature peptide. nih.gov This enzymatic action is a hallmark of the biosynthesis of many bioactive peptides and hormones throughout the animal kingdom.

Table 1: Representative Brevinin-2 (B1175259) Precursor Structure and Cleavage Sites

Precursor RegionDescriptionTypical Cleavage SiteEnzyme
Signal Peptide N-terminal sequence directing the precursor to the endoplasmic reticulum.Small, uncharged residues (e.g., Ala-X-Ala)Signal Peptidase
Acidic Propeptide Spacer region, often rich in acidic residues (Asp, Glu).Paired basic residues (e.g., Lys-Arg)Prohormone Convertase
Mature Peptide The final, biologically active antimicrobial peptide sequence.N/AN/A
Amidation Signal A Glycine (B1666218) residue immediately following the mature peptide sequence.N/APeptidylglycine α-amidating monooxygenase (PAM)

A significant number of amphibian antimicrobial peptides, including many brevinins, feature a C-terminally amidated residue. nih.gov This modification, where the C-terminal carboxylic acid is converted to a primary amide, is crucial for the peptide's biological activity and stability. bohrium.comdigitellinc.comnih.gov The amidation process is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM). nih.gov This enzyme recognizes a glycine residue immediately following the C-terminal amino acid of the intended mature peptide in the precursor sequence. nih.gov The presence of this glycine acts as a signal for the PAM enzyme to carry out the amidation, a modification that often enhances the peptide's antimicrobial potency and resistance to degradation by exopeptidases. bohrium.comresearchgate.net

A defining characteristic of the Brevinin-2 family is the presence of a "Rana box" at the C-terminus. nih.gov This motif consists of a cyclic domain formed by an intramolecular disulfide bond between two cysteine residues, which flank a short sequence of amino acids. nih.govnih.gov

The formation of this disulfide bond occurs within the oxidizing environment of the endoplasmic reticulum. umich.edunih.govnih.gov This covalent linkage is catalyzed by enzymes of the protein disulfide isomerase (PDI) family, which facilitate the oxidation of the cysteine thiol groups. nih.govresearchgate.net The resulting disulfide bridge is critical for maintaining the three-dimensional structure and stability of the peptide's C-terminal region, which is often essential for its specific biological function. This bond introduces a conformational constraint, locking the C-terminal end into a specific loop structure that is vital for its interaction with microbial membranes.

The production of Brevinin-2-RA3 is not the result of an isolated gene but is part of a coordinated system. While the term "biosynthetic gene cluster" is more commonly associated with microbial secondary metabolite production, the underlying principle of co-regulated genes for a specific biosynthetic pathway applies. The genes encoding the peptide precursor itself, as well as the crucial processing enzymes like prohormone convertases and peptidylglycine α-amidating monooxygenase, are part of the amphibian's genomic toolkit for producing a chemical defense arsenal (B13267). The expression of these genes is tightly regulated, allowing the frog to rapidly synthesize and secrete a cocktail of antimicrobial peptides in response to skin injury or pathogenic threat. The coordinated expression of peptide precursors and their modifying enzymes ensures an efficient and robust production line for these vital defense molecules.

Structural Characterization and Biophysical Properties of Brevinin 2 Ra3

Primary Structure Analysis and Sequence Homology

The primary structure, or amino acid sequence, is fundamental to a peptide's function. While members of the Brevinin-2 (B1175259) family exhibit considerable sequence diversity, certain key features are conserved. mdpi.comresearchgate.net

Despite significant interspecific and intraspecific structural differences, homologous analysis of the Brevinin-2 family has identified four highly conserved amino acid residues. nih.govmdpi.com These invariant residues are crucial for maintaining the structural integrity and likely the biological activity of the peptides. The primary structure of Brevinin-2 is generally poorly conserved, with the exception of these key amino acids. nih.gov

A defining feature for most peptides in this family is a C-terminal heptapeptide (B1575542) loop, often called the "Rana box". nih.govnih.gov This loop is formed by a disulfide bridge between two cysteine (Cys) residues. Within this conserved region, two Lysine (B10760008) (Lys) residues and two Cysteine (Cys) residues are typically invariant. nih.govmdpi.com For example, one analysis identifies the conserved residues as Lys15, Cys27, Lys28, and Cys33, while another points to Lys7, Cys27, Lys28, and Cys33, with the numbering difference arising from the specific peptides being aligned. nih.govmdpi.com The presence of these cationic (positively charged) lysine residues contributes to the peptide's interaction with negatively charged bacterial membranes. nih.govucsd.edu

Brevinin-2-RA3 belongs to a subgroup of brevinins isolated from Odorrana andersonii. While specific data for "RA3" is limited, analysis of closely related peptides from the same species, such as Brevinin-2-RA20, provides valuable insights. novoprolabs.comuniprot.org Comparing its sequence with other Brevinin-2 family members highlights both conserved regions and variations that may influence specific activities.

For instance, Brevinin-2-related peptides (B2RPs) have been identified that lack the typical C-terminal "Rana box" but still exhibit antimicrobial potency, indicating that this feature is not absolutely essential for activity. tandfonline.com

Table 1: Sequence Alignment of Selected Brevinin-2 Family Peptides This interactive table allows for a comparison of amino acid sequences between different Brevinin-2 peptides. Note the conserved Cysteine (C) and Lysine (K) residues near the C-terminus in most examples.

Peptide Name Organism Sequence Length (aa)
Brevinin-2-RA20 Odorrana andersonii LTSFKDMAIKVAKKAGLNILSTASCKLFGTC 31
Brevinin-2R Rana ridibunda KLKNFAKGVAQSLLNKASCKLSGQC 25
Brevinin-2GUb Hylarana guentheri GLLDFLKKVAGLISNLSCKLNKTC 24
Brevinin-2GHk Sylvirana guentheri GLLSSIKGVATTASKVVGNLLSTASCKLSKTC 32

| Brevinin-2 (protoplast) | Rana brevipoda porsa | GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC | 33 |

Sequence data sourced from UniProt and scientific publications. nih.govnovoprolabs.comnih.gov

Tertiary Structure Predictions and Modeling

In aqueous solutions, Brevinin-2 peptides typically exist in a disordered or random coil conformation. nih.gov However, upon encountering a membrane-mimicking environment, such as the presence of lipid bilayers or solvents like trifluoroethanol (TFE), they undergo a conformational change to adopt a more defined structure. nih.govnih.gov For the Brevinin-2 family, this structure is predominantly an amphipathic α-helix. nih.gov

Predictive modeling for a representative Brevinin-2 peptide, such as Brevinin-2-RA18, suggests a structure composed of a flexible N-terminal region followed by a stable α-helical domain that extends towards the C-terminus. This helix is critical for the peptide's function. The C-terminus contains a highly conserved "Rana box," a heptapeptide sequence flanked by two cysteine residues that form an intramolecular disulfide bridge (Cys27-Cys33 in Brevinin-2-RA18). nih.gov This cyclic structure is a hallmark of many Brevinin peptides and is believed to be important for structural stability and biological activity. uniprot.org

| Key Structural Motif | C-terminal "Rana Box" | A disulfide bond between two cysteine residues creates a stabilizing cyclic loop. nih.gov |

Structure-Function Relationship Studies

The primary amino acid sequence is the fundamental determinant of the peptide's structural and functional characteristics. The specific arrangement of hydrophobic and hydrophilic amino acids dictates the formation of the amphipathic α-helix, which is the primary functional conformation.

In a typical Brevinin-2 peptide, hydrophobic residues such as Leucine (L), Alanine (A), Valine (V), and Phenylalanine (F) are positioned along one face of the helix, while hydrophilic and charged residues like Lysine (K) and Aspartic Acid (D) are positioned on the opposite face. This segregation creates the distinct polar and non-polar surfaces characteristic of an amphipathic structure. This amphipathicity is a critical feature for interacting with the dual hydrophobic/hydrophilic nature of a cell membrane.

The antimicrobial mechanism of most Brevinin-2 peptides involves direct interaction with and disruption of the microbial cell membrane. nih.gov This interaction is governed primarily by the peptide's cationicity and amphipathicity.

Cationicity: Brevinin-2 peptides are typically cationic, possessing a net positive charge at physiological pH due to an abundance of basic amino acid residues like Lysine. Bacterial membranes are rich in anionic components, such as phosphatidylglycerol and teichoic acids, giving them a net negative surface charge. The positive charge of the peptide facilitates the initial, long-range electrostatic attraction to the negatively charged bacterial surface, a crucial first step for its antimicrobial action. nih.gov Increasing the net positive charge can enhance antimicrobial activity, but an excessive charge may also increase toxicity to host cells, such as erythrocytes.

Amphipathicity: Following the initial electrostatic binding, the amphipathic nature of the peptide's α-helix drives its insertion into the lipid bilayer. The hydrophobic face of the helix interacts favorably with the hydrophobic acyl chains of the membrane lipids, while the hydrophilic face remains associated with the polar head groups or the aqueous environment. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels, a process described by models such as the "barrel-stave" or "carpet-like" mechanisms. nih.gov This disruption causes leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. nih.gov The balance between hydrophobicity and cationicity is critical; high hydrophobicity can lead to greater membrane disruption but may also result in a lack of cell selectivity and increased hemolytic activity.

Table 3: Predicted Physicochemical Properties of a Representative Mature Brevinin-2 Peptide

Property Predicted Value (for Brevinin-2-RA18) Significance
Net Positive Charge +3 at pH 7.0 Facilitates electrostatic attraction to anionic bacterial membranes. nih.gov
Hydrophobicity (H) Moderate Drives insertion into the lipid bilayer; must be balanced to maintain cell selectivity.

| Amphipathicity | High in helical conformation | Essential for membrane disruption and pore formation. |

Table 4: Compound Names Mentioned

Compound Name
Brevinin-2-RA3
Brevinin-2-RA18
Brevinin-2
Lysine
Aspartic Acid
Leucine
Alanine
Valine
Phenylalanine
Cysteine
Proline
Trifluoroethanol (TFE)

Molecular Mechanisms of Action in Vitro Studies

Intracellular Target Interactions

While the primary mode of action for the majority of Brevinin-2 (B1175259) peptides involves the disruption of cell membranes, some evidence suggests that they, like other antimicrobial peptides, may also interact with internal cellular components after translocation across the microbial membrane. nih.gov

Binding to Nucleic Acids

Certain antimicrobial peptides function by entering the cell and interfering with essential intracellular processes such as DNA and RNA synthesis. mdpi.com Studies on Buforin II, for example, have established a mechanism involving binding to nucleic acids. nih.govnih.gov

Within the Brevinin-2 family, research on a closely related analogue, Brevinin-2-related peptide (BR-II), has demonstrated its capacity to bind to DNA. nih.gov This interaction was confirmed through agarose (B213101) gel retardation and fluorescence experiments, which suggest that after membrane translocation, the peptide can engage with nucleic acids. nih.gov This binding could inhibit crucial cellular functions like replication and transcription, contributing to the peptide's antimicrobial effect. The structural changes the peptide undergoes in different membrane environments may facilitate this DNA-binding ability, providing a secondary mechanism to its membrane-disrupting activity. nih.gov

Inhibition of Essential Enzymatic Activities

Enzyme inhibition is a well-established mechanism for many therapeutic drugs that can block metabolic pathways or other vital biochemical reactions. sigmaaldrich.com However, based on the current body of research, there is no direct evidence to suggest that peptides of the Brevinin-2 family exert their primary antimicrobial effect through the inhibition of essential enzymatic activities. The scientific literature consistently points towards membrane permeabilization as the principal mechanism of action. nih.govnih.gov

Differential Selectivity for Microbial vs. Eukaryotic Cell Membranes

A crucial characteristic of Brevinin-2 peptides is their ability to selectively target microbial cells while exhibiting low toxicity towards eukaryotic cells, such as human red blood cells. nih.gov For instance, Brevinin-2R and Brevinin-2GUb display potent activity against a range of bacteria and fungi but have minimal hemolytic activity. nih.govnih.govnih.gov This selectivity is fundamental to their potential as therapeutic agents.

Biophysical Basis of Selective Membrane Interaction

The differential selectivity of Brevinin-2 peptides is rooted in the distinct biophysical and compositional differences between microbial and eukaryotic cell membranes.

Electrostatic Interactions : Microbial membranes, both in Gram-positive and Gram-negative bacteria, are rich in anionic (negatively charged) phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin. nih.gov The Brevinin-2 peptides are cationic (positively charged), leading to a strong initial electrostatic attraction that concentrates the peptides at the microbial surface. nih.govmedilam.ac.ir In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic (neutrally charged) phospholipids like phosphatidylcholine and sphingomyelin, resulting in a much weaker electrostatic interaction. nih.gov

Role of Cholesterol : Eukaryotic membranes contain a high concentration of cholesterol, which is absent in bacterial membranes. Cholesterol is known to increase the packing order and mechanical rigidity of the lipid bilayer, which generally reduces the membrane-disrupting efficiency of many antimicrobial peptides, thus protecting eukaryotic cells. nih.gov

Conformational Changes : In an aqueous solution, Brevinin peptides typically exist in a random coil structure. However, upon interaction with the hydrophobic, membrane-mimicking environment of microbial cells, they undergo a conformational change to form an amphipathic α-helix. nih.govnih.gov This structure, which segregates hydrophobic and hydrophilic amino acid residues into separate faces, is critical for inserting into and destabilizing the lipid bilayer. researchgate.net

FactorMicrobial Cell MembraneEukaryotic Cell MembraneImplication for Brevinin-2 Selectivity
Surface Charge Anionic (Negative)Zwitterionic (Neutral)Strong electrostatic attraction to microbial membranes. nih.govnih.gov
Key Phospholipids Phosphatidylglycerol, CardiolipinPhosphatidylcholine, SphingomyelinFacilitates initial binding of cationic peptides.
Sterol Content Absent (generally)High (Cholesterol)Cholesterol stabilizes the membrane, protecting it from peptide-induced lysis. nih.gov
Peptide Conformation Induces α-helical structureLess interactionThe microbial membrane environment promotes the adoption of the active, lytic conformation. nih.gov

Mechanisms of Action against Specific Microorganisms

Brevinin-2 peptides demonstrate broad-spectrum activity, and the precise mechanism can vary slightly depending on the target microorganism's cell envelope structure. nih.gov

Gram-negative and Gram-positive Bacteria

Peptides in the Brevinin-2 family are effective against both Gram-positive and Gram-negative bacteria. researchgate.net

Gram-negative Bacteria : The outer membrane of Gram-negative bacteria, rich in negatively charged lipopolysaccharide (LPS), serves as the initial point of contact. mdpi.com The cationic peptide binds to and displaces the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, disrupting the outer membrane. Following this, the peptide interacts with the inner cytoplasmic membrane, permeabilizing it through models such as the "carpet" mechanism, where peptides accumulate on the surface and cause destabilization once a threshold concentration is reached. nih.gov This leads to leakage of intracellular contents and cell death. mdpi.com

Gram-positive Bacteria : The cell wall of Gram-positive bacteria is composed of a thick layer of peptidoglycan interspersed with anionic teichoic acids. These negative charges facilitate the initial binding of the cationic Brevinin-2 peptides. The peptide can then traverse the peptidoglycan layer to access and disrupt the underlying cytoplasmic membrane, causing fatal permeability changes. mdpi.com

Fungi

Several Brevinin-2 peptides, including Brevinin-2R, show potent activity against pathogenic fungi such as Candida albicans and Candida tropicalis. nih.gov The mechanism is primarily believed to be the disruption of the fungal cell membrane. mdpi.com While some antifungal peptides interact specifically with chitin, a major component of the fungal cell wall, the main action of Brevinins appears to be its lytic effect on the plasma membrane. mdpi.comnih.gov This membrane disruption can lead to ion dysregulation, leakage of cellular contents, and potentially trigger secondary effects like the production of reactive oxygen species and mitochondrial dysfunction, ultimately leading to fungal cell death. mdpi.com

Microorganism TypeKey Target MoleculesPrimary Mechanism of ActionReferences
Gram-negative Bacteria Lipopolysaccharide (LPS), Anionic PhospholipidsOuter membrane disruption followed by inner membrane permeabilization. researchgate.netmdpi.com
Gram-positive Bacteria Teichoic Acids, Anionic PhospholipidsTrans-peptidoglycan passage and subsequent cytoplasmic membrane disruption. mdpi.comnih.gov
Fungi Fungal Cell Membrane PhospholipidsDisruption and permeabilization of the plasma membrane. nih.govmdpi.com

Evolutionary and Phylogenetic Analysis

Phylogenetic Relationships within the Brevinin Family

The Brevinin superfamily of peptides is broadly distributed among frogs of the family Ranidae and is categorized into two primary subfamilies: Brevinin-1 (B586460) and Brevinin-2 (B1175259). nih.gov These subfamilies are distinguished by their structural characteristics, with Brevinin-2 peptides typically being longer, around 33-34 amino acids in length, compared to the approximately 24 residues of Brevinin-1 peptides. nih.govresearchgate.net Notably, Brevinin-2 peptides have been predominantly identified in Eurasian frog species. researchgate.net

The primary structures of these peptides serve as valuable molecular markers for phylogenetic analysis. By comparing the amino acid sequences of Brevinin-2 peptides from different species, researchers can infer evolutionary relationships. For instance, cladistic analysis based on the primary structures of Brevinin-2 peptides has demonstrated a close phylogenetic relationship between the Hokkaido frog, Rana pirica, and the Japanese mountain brown frog, Rana ornativentris. nih.govresearchgate.net Phylogenetic trees constructed using methods like the neighbor-joining method often show that peptides from closely related species cluster together, forming distinct clades. nih.gov This clustering suggests that the diversity within these peptide families arose from relatively recent gene duplication events that occurred after the divergence of these species. nih.gov

The precursor cDNAs of Brevinin-2 peptides, such as Brevinin-2PN from the dark-spotted frog (Pelophylax nigromaculatus), typically encode a signal peptide, an acidic propeptide, and the mature peptide. nih.gov Phylogenetic analysis of these precursor sequences further corroborates the relationships inferred from mature peptide sequences, placing them within distinct Brevinin-2 clusters. nih.gov

Gene Diversity and Allelic Variation

The extensive diversity observed in the Brevinin-2 family is primarily a result of frequent gene duplication events. researchgate.netnih.gov This process of gene duplication followed by divergence is a key mechanism for generating novel peptide functions and appears to be the principal strategy by which frogs expand their arsenal (B13267) of antimicrobial defenses. nih.gov A single frog genome can contain multiple homologous copies of brevinin genes, allowing for the rapid evolution of a diverse suite of peptides. nih.gov

In contrast to the high level of diversity generated by gene duplication, the level of allelic variation at individual brevinin loci can be relatively low. nih.gov Low allelic polymorphism, when compared to the divergence between species, often suggests the occurrence of a recent positive selective sweep, where a new, advantageous allele quickly becomes fixed in the population. nih.gov However, studies on the related Brevinin-1 family have also revealed instances of several highly divergent allelic lineages co-existing at a single locus, indicating a more complex evolutionary history in some cases. nih.gov

The general model for the evolution of these peptides in frogs points towards repeated gene duplication as the main engine of diversity, rather than the long-term maintenance of numerous different alleles at each specific gene. nih.gov

Trans-Specific Polymorphism and Common Evolutionary Origins

Trans-specific polymorphism is an evolutionary phenomenon where diverse alleles are maintained at a locus for such long periods that they are passed down to different, descendant species. nih.gov This stands in contrast to the usual pattern where new species evolve their own unique sets of alleles. The persistence of these ancient alleles across speciation events is often a strong indicator of long-term balancing selection, where multiple alleles are actively maintained in the gene pool.

While much of the diversity in brevinins arises from gene duplication, there is also evidence for trans-specific polymorphism. Studies on the Brevinin-1 locus in three species of North American leopard frogs (Rana pipiens, Rana blairi, and Rana palustris) have uncovered several highly divergent allelic lineages that are shared among these species. nih.gov The fact that alleles from one species are more closely related to certain alleles in a sister species than to other alleles in their own species points to a common evolutionary origin predating the split of the species themselves. This pattern is consistent with balancing selection, which has maintained this ancient variation over millions of years, likely because having a diverse set of antimicrobial peptides provides a significant advantage against pathogens. nih.gov

Recombinant Expression and Synthetic Approaches for Research

Heterologous Expression Systems (e.g., Escherichia coli)

Escherichia coli (E. coli) remains a popular and cost-effective host for the recombinant production of antimicrobial peptides (AMPs) like the Brevinin-2-RA3 precursor. researchgate.net Its rapid growth, well-understood genetics, and the availability of numerous expression vectors make it an attractive system. researchgate.net However, the inherent toxicity of many AMPs to the host cells and their susceptibility to proteolytic degradation present significant challenges. nih.gov

Strategies for Enhanced Peptide Production

To overcome the challenges of expressing AMPs in E. coli, several strategies have been developed to enhance production yields. Optimization of culture conditions, such as temperature, inducer concentration (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG), and induction time, is a critical first step. medilam.ac.ir Another effective strategy is to force the peptide into inclusion bodies, which are dense aggregates of insoluble protein. This approach protects the peptide from host cell proteases and mitigates its toxicity. nih.gov

Fusion Protein Technology

A widely employed and highly successful strategy for the high-level production of AMPs is fusion protein technology. beilstein-journals.orgnih.gov This method involves genetically fusing the target peptide to a larger, more stable protein partner. This fusion partner can mask the toxicity of the AMP, prevent its degradation, and often improve its solubility and expression levels.

Several fusion partners have been successfully used for the expression of brevinin family peptides and other AMPs. Thioredoxin (Trx) is a commonly used fusion partner due to its ability to act as a chaperone, promoting proper folding and increasing the solubility of the recombinant protein. researchgate.nettums.ac.ir The Small Ubiquitin-like Modifier (SUMO) is another effective fusion tag that has been shown to significantly enhance the expression and solubility of fused peptides. mdpi.com

After expression, the fusion protein is purified, typically using affinity chromatography based on a tag incorporated into the fusion partner (e.g., a polyhistidine-tag for immobilized metal affinity chromatography). Subsequently, the Brevinin-2-RA3 peptide precursor is cleaved from its fusion partner using specific chemical or enzymatic cleavage agents. Common methods include the use of cyanogen (B1215507) bromide, which cleaves at the C-terminal side of methionine residues, or specific proteases like Factor Xa, whose recognition site is engineered between the fusion partner and the peptide. nih.govtums.ac.ir

Table 1: Comparison of Fusion Partners for Recombinant Peptide Production

Fusion PartnerTypical Yield EnhancementKey AdvantagesCommon Cleavage Method
Thioredoxin (Trx)Moderate to HighEnhances solubility, acts as a chaperone. tums.ac.irFactor Xa, Enterokinase
SUMOHighEnhances expression and solubility, specific SUMO proteases for cleavage. mdpi.comSUMO Protease
Maltose-Binding Protein (MBP)Moderate to HighHigh solubility, aids in proper folding.Factor Xa
Glutathione S-Transferase (GST)ModerateWell-established system, simple purification.Thrombin, Factor Xa

Chemical Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis)

Chemical synthesis offers a powerful alternative to recombinant expression, providing a high degree of control over the final product. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides like the Brevinin-2-RA3 precursor. beilstein-journals.orgnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). beilstein-journals.org

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used approach in SPPS. tums.ac.ir In this method, the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed with a mild base before the next amino acid is coupled. The side chains of reactive amino acids are protected with more stable protecting groups that are only removed at the final cleavage step.

The synthesis of the Brevinin-2-RA3 precursor would likely follow a standard Fmoc-SPPS protocol. For instance, a 2-chlorotrityl chloride resin is often used for the initial attachment of the C-terminal amino acid. tums.ac.ir Coupling of subsequent amino acids is typically achieved using a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). tums.ac.ir

Following the assembly of the linear peptide chain, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, often containing trifluoroacetic acid (TFA). researchgate.net For brevinin peptides that contain a C-terminal disulfide bridge, a subsequent oxidation step is required to form this crucial structural feature. This is often achieved by air oxidation or by using an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO) in a dilute aqueous buffer. tums.ac.ir

Characterization of Recombinant and Synthetic Brevinin-2-RA3 for Research Purposes

Regardless of the production method, the purified this compound must be rigorously characterized to confirm its identity, purity, and structural integrity.

Table 2: Techniques for Characterization of Brevinin-2-RA3

Characterization TechniquePurposeExpected Outcome for Brevinin-2-RA3
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess purity and for purification. nih.govnih.govA single, sharp peak indicating high purity (>95%).
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) To confirm the correct molecular weight. nih.govnih.govThe observed mass should match the calculated theoretical mass of the Brevinin-2-RA3 precursor.
Amino Acid Analysis To determine the amino acid composition.The measured amino acid ratios should correspond to the theoretical composition of the Brevinin-2-RA3 sequence.
Circular Dichroism (CD) Spectroscopy To determine the secondary structure (e.g., α-helix, β-sheet). tums.ac.irBrevinin peptides typically adopt an α-helical conformation in membrane-mimicking environments. tums.ac.irnih.gov
Edman Degradation To determine the N-terminal amino acid sequence.The determined sequence should match the expected N-terminal sequence of the Brevinin-2-RA3 precursor.

The combination of these analytical techniques ensures that the recombinant or synthetic this compound used in research is of high quality and possesses the correct primary and secondary structure, which is essential for obtaining reliable and reproducible experimental results.

Advanced Research Methodologies and Bioinformatic Approaches

Omics Technologies in AMP Discovery and Characterization

"Omics" technologies, which allow for the large-scale study of biological molecules, have been pivotal in the identification of AMPs from natural sources, such as the skin secretions of amphibians. The study of the Brevinin-2-RA3 peptide precursor, originally isolated from the frog Rana arvalis (the moor frog), and its relatives relies heavily on these approaches.

The integrated use of transcriptomics and proteomics provides a powerful strategy for identifying AMP precursors and their corresponding mature peptides. uit.nonih.gov

Transcriptomics : This approach involves sequencing the complete set of RNA transcripts (the transcriptome) in a specific tissue, such as the frog's skin. By creating a cDNA library from the mRNA of skin secretions, researchers can identify the nucleotide sequences that encode for AMP precursors. nih.govnih.gov These precursor sequences typically include a signal peptide, an acidic propeptide region, and the sequence of the mature peptide, which is later cleaved and processed. portlandpress.comnih.gov This "shotgun" cloning approach has been successfully used to identify precursors for numerous Brevinin-family peptides. portlandpress.com For instance, studies on various Rana species have revealed highly conserved preproregions in the precursor sequences, even when the mature peptide sequences are diverse. nih.gov

Proteomics : This involves the large-scale analysis of proteins. In the context of AMPs, peptidomic analysis of frog skin secretions is performed. nih.govresearchgate.net This secretion is first collected and then fractionated using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net The isolated peptide fractions are then analyzed by mass spectrometry to determine their precise molecular weights and sequences. By correlating the peptidomic data with the transcriptomic data, scientists can confirm the exact mature peptide that is produced from a given precursor gene. nih.gov This combined "peptidomics and genomics" approach has proven to be a highly effective method for discovering novel AMPs and their families. nih.gov

Mass Spectrometry-Based Characterization of Peptides and PTMs

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of peptides like those in the Brevinin-2 (B1175259) family. It is used not only to identify the primary amino acid sequence but also to detect any post-translational modifications (PTMs).

Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the precise molecular mass of the purified peptides. nih.gov Tandem mass spectrometry (MS/MS) is then employed to sequence the peptide. researchgate.net In this process, the peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence. researchgate.net

This methodology is crucial for identifying the characteristic features of the Brevinin family. For example, many Brevinin peptides, including those in the Brevinin-2 family, feature a C-terminal "Rana box," which is a disulfide-bridged heptapeptide (B1575542) ring. nih.govportlandpress.comresearchgate.net The presence and structure of this disulfide bond, a critical PTM, can be confirmed through detailed MS analysis. Furthermore, C-terminal amidation, another common PTM in AMPs that can enhance activity, is also identified using MS. nih.gov

Table 1: Mass Spectrometry Techniques in Brevinin-2 Peptide Characterization

TechniqueApplication in Brevinin-2 ResearchKey Findings
RP-HPLC Purification of peptides from frog skin secretion. nih.govresearchgate.netIsolation of individual Brevinin-2 family peptides.
MALDI-TOF MS Determination of precise molecular mass of purified peptides. nih.govConfirmation of the expected molecular weight of synthetic or natural peptides.
Tandem MS (MS/MS) Sequencing of the primary amino acid structure of the peptide. researchgate.netElucidation of the amino acid sequence of novel Brevinin peptides.

Computational Approaches for Peptide Design and Prediction

Computational methods are increasingly used to accelerate the discovery and optimization of AMPs, reducing the reliance on laborious and time-consuming laboratory experiments.

Machine learning (ML) models can be trained on large datasets of known AMPs to predict the antimicrobial activity of new peptide sequences. frontiersin.org These models learn the complex relationships between peptide features (such as amino acid composition, charge, hydrophobicity, and amphipathicity) and their biological activity. By inputting the sequence of a Brevinin-2 peptide or its designed analogues, these algorithms can predict its potential effectiveness against various pathogens, helping to prioritize which peptides to synthesize and test in the lab. frontiersin.org

Molecular dynamics (MD) simulations provide atomic-level insights into how peptides like Brevinin-2 interact with bacterial cell membranes. uit.nonih.gov These simulations model the physical movements of atoms and molecules over time, allowing researchers to visualize the process of membrane binding and disruption. uit.no For many AMPs, studies have shown that they adopt an α-helical structure in a membrane-mimicking environment. nih.govnih.gov MD simulations can reveal how a Brevinin-2 peptide, with its amphipathic α-helix, inserts itself into the lipid bilayer, potentially forming pores or otherwise disrupting the membrane integrity, leading to bacterial cell death. uit.nonih.gov These simulations are crucial for understanding the mechanism of action and for designing peptides with enhanced membrane-disrupting capabilities.

Table 2: Computational Tools in Brevinin-2 Research

Computational MethodPurposeExample Application
Helical Wheel Projections (e.g., Heliquest) To visualize the amphipathic nature of α-helical peptides. nih.govDesigning Brevinin-2 analogues with optimized amphipathicity to enhance antimicrobial activity while minimizing toxicity. nih.gov
Secondary Structure Prediction (e.g., Pep-fold) To predict the 3D structure of a peptide. nih.govPredicting the α-helical content of Brevinin-2 peptides, which is often correlated with their activity. nih.gov
Molecular Dynamics (MD) Simulations To simulate the interaction between a peptide and a model bacterial membrane at an atomic level. uit.nonih.govObserving how a Brevinin-2 peptide binds to and disrupts the lipid bilayer, providing mechanistic insights. uit.no

Genetic Engineering Techniques for Mutagenesis and Expression Studies

Genetic engineering provides powerful tools for both producing AMPs in large quantities and for studying their structure-activity relationships through mutagenesis.

To overcome the limitations of chemical synthesis for producing large amounts of peptides, the gene encoding a Brevinin-2 peptide can be cloned into an expression vector, such as pET32a(+). nih.gov This vector is then introduced into a host organism, typically Escherichia coli, which can be cultured to produce the peptide in large quantities. The peptide is often produced as a fusion protein (e.g., with thioredoxin), which can aid in expression and purification, and is later cleaved to release the mature peptide. nih.gov This approach has been successfully used for the production of Brevinin-2R. nih.gov

Furthermore, site-directed mutagenesis can be used to systematically alter the amino acid sequence of the peptide. By creating a series of analogues with specific amino acid substitutions, researchers can probe the role of individual residues in the peptide's activity and toxicity. nih.gov For example, substitutions can be made to increase the peptide's net positive charge or modify its amphipathicity, with the goal of enhancing its antimicrobial potency while reducing its hemolytic activity against host cells. nih.govnih.gov

In Vitro Assays for Functional Characterization (e.g., Minimal Inhibitory Concentration determination)

The functional capabilities of antimicrobial peptides (AMPs) like those in the brevinin family are primarily assessed through a series of in vitro assays designed to determine their efficacy against various microorganisms. A cornerstone of this characterization is the determination of the Minimal Inhibitory Concentration (MIC), which reveals the lowest concentration of a peptide required to inhibit the visible growth of a microorganism.

The broth microdilution method is a standard technique for determining the MIC of brevinin peptides. nih.gov In this assay, a two-fold serial dilution of the peptide is prepared in a liquid growth medium, such as Mueller-Hinton Broth (MHB), within the wells of a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of a specific microorganism. The plates are incubated under controlled conditions, typically for 18-24 hours, after which they are examined for microbial growth. The MIC is identified as the lowest peptide concentration at which no visible growth, or turbidity, is observed. nih.gov To aid in the visualization of microbial viability, a colorimetric indicator like resazurin (B115843) may be added. mdpi.com Resazurin, which is blue, is converted to the pink-colored resorufin (B1680543) by metabolically active cells, providing a clear visual distinction between wells where growth has been inhibited and those where it has not.

The spectrum of antimicrobial activity for brevinin peptides is typically evaluated against a panel of clinically relevant microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. uzh.ch For instance, peptides from the brevinin-2 family have been tested against pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), Escherichia coli, Pseudomonas aeruginosa, and the yeast Candida albicans. uzh.ch

While specific MIC values for the this compound are not extensively documented in publicly available literature, the general findings for related brevinin-2 peptides from the Odorrana genus provide insight into the expected antimicrobial potency. nih.govthemunicheye.com These studies demonstrate that brevinin-2 peptides can exhibit broad-spectrum activity, though the efficacy varies between different peptides and target organisms. uzh.chnih.gov For example, some brevinin-2 analogs show potent activity against Gram-positive bacteria, while others are more effective against Gram-negative species. uzh.chthemunicheye.com

Below is a representative table illustrating the kind of data generated from MIC assays for brevinin-2 family peptides. The values are based on published data for various brevinin-2 peptides and serve as an example of the functional characterization data.

Table 1: Representative Minimal Inhibitory Concentration (MIC) of Brevinin-2 Family Peptides against Various Microorganisms

PeptideMicroorganismMIC (μM)Reference
Brevinin-2EStaphylococcus aureus2 uzh.ch
Brevinin-2EEscherichia coli>50 uzh.ch
Brevinin-2GUbStaphylococcus aureus64 uzh.ch
Brevinin-2GUbEscherichia coli32 uzh.ch
Brevinin-2GUbCandida albicans64 uzh.ch
Brevinin-2RStaphylococcus aureusData not available uzh.ch
Brevinin-2REscherichia coliData not available uzh.ch

These in vitro assays are fundamental first steps in characterizing the antimicrobial profile of a novel peptide like the Brevinin-2-RA3 precursor. The resulting data on its spectrum of activity and potency are crucial for any further investigation into its potential applications.

Q & A

How can researchers formulate a focused research question on Brevinin-2-RA3 peptide precursor using established frameworks?

Methodological Answer: To ensure clarity and rigor, apply structured frameworks such as:

  • PICOT : Define the Population (e.g., bacterial strains studied), Intervention (e.g., peptide concentration ranges), Comparison (e.g., existing antimicrobial peptides), Outcome (e.g., minimum inhibitory concentration), and Time frame (e.g., acute vs. prolonged exposure) .
  • FINER : Assess Feasibility (e.g., peptide synthesis accessibility), Interest (novelty in antimicrobial resistance), Novelty (unexplored structural motifs), Ethics (animal model compliance), and Relevance (clinical applications) .
  • SPIDER : Specify Sample (e.g., Gram-negative bacteria), Phenomenon of Interest (membrane disruption mechanisms), Design (in vitro vs. in vivo), Evaluation (spectroscopic assays), and Research type (experimental) .

Q. What are the key steps in conducting a comprehensive literature review for Brevinin-2-RA3 studies?

Methodological Answer:

  • Step 1 : Use databases (PubMed, Scopus) with Boolean terms: "Brevinin-2-RA3" AND ("antimicrobial peptide" OR "structure-activity relationship").
  • Step 2 : Categorize findings into background (peptide origin, biosynthesis) and foreground (specific mechanisms, conflicting data) .
  • Step 3 : Critically evaluate primary literature by analyzing methods (e.g., circular dichroism for structural analysis), statistical rigor, and reproducibility .

Table 1: Frameworks for Research Question Development

FrameworkApplication to Brevinin-2-RA3 Research
PICOTPopulation: Pseudomonas aeruginosa; Intervention: 10–100 µM peptide; Outcome: Biofilm inhibition
FINERNovelty: Investigating C-terminal modifications; Ethical: Adherence to NIH animal guidelines
SPIDEREvaluation: Hemolysis assays to assess toxicity

Advanced Research Questions

Q. How should researchers design experiments to investigate Brevinin-2-RA3’s structure-activity relationships?

Methodological Answer:

  • Hypothesis-Driven Design : Compare wild-type and synthetic analogs (e.g., D-amino acid substitutions) to test stability against proteases .
  • Controls : Include known antimicrobial peptides (e.g., melittin) and solvent-only controls.
  • Data Collection : Use LC-MS for purity verification, NMR for structural confirmation, and time-kill assays for dynamic activity profiling .
  • Replication : Follow NIH preclinical reporting guidelines, detailing buffer conditions, temperature, and batch-to-batch variability .

Q. What strategies resolve contradictions in existing data on Brevinin-2-RA3’s mechanisms of action?

Methodological Answer:

  • Contradiction Analysis : If studies report conflicting cytotoxicity levels:
    • Compare experimental conditions (e.g., erythrocyte source in hemolysis assays) .
    • Replicate assays under standardized protocols (e.g., CLSI guidelines for MIC determination).
    • Apply meta-analysis tools to quantify heterogeneity across studies .
  • Mechanistic Reassessment : Use molecular dynamics simulations to reconcile discrepancies in membrane interaction models .

Q. Table 2: Experimental Design Checklist

ComponentExample Application
ControlsInclude melittin (positive control) and PBS (negative control)
AssaysCircular dichroism (secondary structure), SYTOX Green (membrane permeability)
ReplicatesN ≥ 3 biological replicates; statistical power analysis (α = 0.05)

Q. How can researchers ensure ethical and reproducible preclinical studies on Brevinin-2-RA3?

Methodological Answer:

  • Ethical Compliance : Obtain IRB/IACUC approval for animal models; justify sample sizes to minimize unnecessary subjects .
  • Transparency : Publish raw data (e.g., spectroscopy files) in repositories like Zenodo; document peptide synthesis protocols (e.g., solid-phase vs. recombinant) .
  • Collaboration : Partner with microbiologists and biophysicists to validate mechanisms across disciplines .

Key Methodological Takeaways

  • Data Contradictions : Trace discrepancies to methodological variability (e.g., peptide purity, assay temperature) and use multivariate regression to isolate confounding factors .
  • Interdisciplinary Alignment : Align research questions with clinical needs (e.g., multidrug-resistant infections) using the BRIDGE Guidelines for stakeholder input .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.